molecular formula C15H16N6S2 B12697335 Carbonothioic dihydrazide, N''-((phenylamino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)- CAS No. 127142-02-3

Carbonothioic dihydrazide, N''-((phenylamino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-

Cat. No.: B12697335
CAS No.: 127142-02-3
M. Wt: 344.5 g/mol
InChI Key: CVCPNJREWHGQQL-WOJGMQOQSA-N
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Description

Carbonothioic dihydrazide, N’‘-((phenylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is a complex organic compound that features both thioamide and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonothioic dihydrazide, N’‘-((phenylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- typically involves multi-step organic reactions. One common approach might include:

    Formation of the thioamide group: This can be achieved by reacting a primary amine with carbon disulfide under basic conditions to form the corresponding dithiocarbamate, followed by hydrolysis.

    Hydrazide formation: The thioamide can then be reacted with hydrazine to form the hydrazide.

    Condensation reactions: The final step involves the condensation of the hydrazide with an aldehyde or ketone to introduce the pyridinyl and phenylamino groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Carbonothioic dihydrazide, N’‘-((phenylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- can undergo various types of chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioamide group could yield sulfoxides or sulfones, while reduction of the hydrazide group could yield primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, derivatives of this compound might exhibit biological activity, making them potential candidates for drug development. For example, they could be investigated for their antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Carbonothioic dihydrazide, N’‘-((phenylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- would depend on its specific application. For example, if it is used as a drug, its mechanism of action would involve interaction with specific molecular targets, such as enzymes or receptors, leading to a biological effect. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiosemicarbazides: Compounds with similar thioamide and hydrazide groups.

    Hydrazones: Compounds formed by the condensation of hydrazides with aldehydes or ketones.

    Thioamides: Compounds containing the thioamide functional group.

Uniqueness

Carbonothioic dihydrazide, N’‘-((phenylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is unique due to its combination of functional groups and the presence of both aromatic and heterocyclic rings

Properties

CAS No.

127142-02-3

Molecular Formula

C15H16N6S2

Molecular Weight

344.5 g/mol

IUPAC Name

1-phenyl-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea

InChI

InChI=1S/C15H16N6S2/c1-11(13-9-5-6-10-16-13)18-20-15(23)21-19-14(22)17-12-7-3-2-4-8-12/h2-10H,1H3,(H2,17,19,22)(H2,20,21,23)/b18-11+

InChI Key

CVCPNJREWHGQQL-WOJGMQOQSA-N

Isomeric SMILES

C/C(=N\NC(=S)NNC(=S)NC1=CC=CC=C1)/C2=CC=CC=N2

Canonical SMILES

CC(=NNC(=S)NNC(=S)NC1=CC=CC=C1)C2=CC=CC=N2

Origin of Product

United States

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